molecular formula C₂₁H₃₁NO₁₁ B1139973 Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside CAS No. 93496-44-7

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside

Cat. No.: B1139973
CAS No.: 93496-44-7
M. Wt: 473.47
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the sugar moiety, followed by the introduction of the benzyl group. The acetamido group is then introduced through acetylation. The final step involves the glycosylation reaction to attach the galactopyranosyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-throughput screening and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Scientific Research Applications

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is unique due to its specific glycosidic linkage and functional groups, which confer distinct biological activities and chemical properties. Its structure allows for targeted interactions with biological molecules, making it valuable for research and therapeutic applications .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13-,14-,15+,16+,17-,18+,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWSWORSAKFGER-HKPIRTJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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